molecular formula C12H16N4O2 B3023463 2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine CAS No. 1035840-93-7

2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine

Cat. No. B3023463
CAS RN: 1035840-93-7
M. Wt: 248.28 g/mol
InChI Key: QDIQCURZTOQUOJ-UHFFFAOYSA-N
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Description

“2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine” is a chemical compound with the molecular formula C12H16N4O2 . It has a molecular weight of 248.28104 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine, focusing on six unique applications:

Anticancer Agents

2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine has shown potential as an anticancer agent. The oxazole and pyridine moieties in its structure are known to interact with various biological targets, including kinases and DNA, which are crucial in cancer cell proliferation and survival . Research has demonstrated that derivatives of oxazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Agents

This compound has been investigated for its antimicrobial properties. The oxazole ring is a common scaffold in many antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis and interfere with microbial DNA replication . Studies have shown that oxazole derivatives can be effective against a range of bacterial and fungal pathogens .

Anti-inflammatory Agents

The anti-inflammatory potential of 2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine is another area of interest. Compounds containing oxazole rings have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Agents

Research has also explored the antiviral applications of this compound. The unique structure of oxazole derivatives allows them to interfere with viral replication processes. They can inhibit viral enzymes and block the entry of viruses into host cells . This has potential implications for the development of new treatments for viral infections such as HIV and hepatitis.

Neuroprotective Agents

The neuroprotective effects of 2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine are being studied for their potential in treating neurodegenerative diseases. Oxazole derivatives have been shown to protect neurons from oxidative stress and apoptosis, which are key factors in conditions like Alzheimer’s and Parkinson’s diseases . These compounds may help in preserving cognitive function and slowing disease progression.

Antidiabetic Agents

Finally, this compound has been investigated for its antidiabetic properties. Oxazole derivatives can enhance insulin sensitivity and reduce blood glucose levels . They may also protect pancreatic beta cells from oxidative damage, which is crucial for maintaining insulin production in diabetic patients. This makes them potential candidates for the development of new antidiabetic medications.

BMC Chemistry Springer MDPI Springer : MDPI : BMC Chemistry : Springer : MDPI

Mechanism of Action

properties

IUPAC Name

2-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c13-4-3-9-8-16(6-7-17-9)12-15-11-10(18-12)2-1-5-14-11/h1-2,5,9H,3-4,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIQCURZTOQUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine
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2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine
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2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine
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2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine
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2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine
Reactant of Route 6
2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine

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